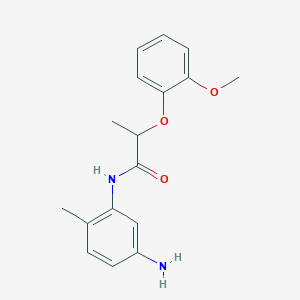

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

Description

Historical Context and Discovery

The development of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide can be traced through the broader evolution of phenoxypropanamide chemistry, which emerged as researchers sought to create more sophisticated aromatic amide structures with enhanced biological properties. While specific historical documentation of this compound's initial synthesis remains limited in current literature, its cataloging in major chemical databases indicates its recognition as a compound of research interest by the early 2000s. The compound was assigned the CAS number 1020723-35-6 and the MDL number MFCD09997126, establishing its formal chemical identity within international chemical registration systems.

The synthesis and characterization of this compound likely followed established methodologies for creating phenoxypropanamide derivatives, building upon earlier work with simpler aromatic amides. The systematic approach to developing such compounds reflects the broader trend in organic chemistry toward creating molecules with specific functional group arrangements that could potentially interact with biological targets. Database records indicate that the compound has been available for research purposes through chemical suppliers, suggesting sustained interest from the scientific community in its properties and potential applications.

The inclusion of both amino and methoxy substituents in strategic positions on the aromatic rings demonstrates the intentional design aspects that characterize modern pharmaceutical chemistry approaches. This structural complexity reflects the evolution from simpler amide compounds to more sophisticated molecules capable of diverse interactions with biological systems.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its representation of advanced aromatic amide architecture. The compound exemplifies the successful integration of multiple functional groups within a single molecular framework, demonstrating key principles of organic synthesis and molecular design. The presence of both electron-donating methoxy and amino groups, along with the amide linkage, creates a molecule with diverse reactivity patterns and potential for various chemical transformations.

The structural features of this compound make it an excellent example for studying intramolecular interactions and conformational preferences in complex aromatic systems. The spatial arrangement of the functional groups allows for potential hydrogen bonding interactions and π-π stacking effects, which are fundamental concepts in understanding molecular behavior and stability. These characteristics contribute to the compound's value as a model system for theoretical chemistry studies and computational modeling efforts.

From a synthetic chemistry perspective, the compound represents successful methodologies for creating carbon-nitrogen and carbon-oxygen bonds in aromatic systems. The formation of the ether linkage between the phenoxy groups and the amide bond formation demonstrate important reactions in organic synthesis. The selective functionalization of aromatic rings with specific substituents in defined positions showcases advanced synthetic planning and execution capabilities.

The compound's structure also illustrates important principles of structure-activity relationships in medicinal chemistry, where the positioning and nature of functional groups can significantly influence biological activity and selectivity. This makes it valuable for educational purposes and as a reference compound in comparative studies of related structures.

Classification within Phenoxypropanamide Compounds

This compound belongs to the broader class of phenoxypropanamide compounds, which are characterized by the presence of a phenoxy group attached to a propanamide backbone. Within this classification, the compound represents a highly substituted variant with specific functional group arrangements that distinguish it from simpler analogs. Comparative analysis with related compounds in chemical databases reveals the diversity possible within this structural class.

The compound can be systematically compared with several related structures found in chemical databases. N-(5-amino-2-methylphenyl)propanamide represents a simpler analog lacking the phenoxy substitution, with molecular formula C₁₀H₁₄N₂O and molecular weight 178.23 grams per mole. This comparison highlights the additional structural complexity introduced by the methoxyphenoxy group, which increases both the molecular weight and the potential for diverse interactions.

Another related compound, N-(5-amino-2-methoxyphenyl)propanamide, demonstrates how different substitution patterns affect molecular properties. With molecular formula C₁₀H₁₄N₂O₂ and similar molecular weight, this compound shows how the replacement of a methyl group with a methoxy group can alter chemical properties while maintaining similar overall molecular size.

The compound N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide provides insight into positional isomerism effects within the phenoxypropanamide class. This structural isomer demonstrates how the position of the methoxy group on the phenoxy ring can potentially influence molecular properties and biological activities while maintaining the same molecular formula C₁₇H₂₀N₂O₃.

Table 1: Comparative Analysis of Related Phenoxypropanamide Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₇H₂₀N₂O₃ | 300.36 | 1020723-35-6 | 2-methoxy substitution, amino group at 5-position |

| N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide | C₁₇H₂₀N₂O₃ | 300.35 | 1020723-31-2 | 4-methoxy substitution, positional isomer |

| N-(5-amino-2-methylphenyl)propanamide | C₁₀H₁₄N₂O | 178.23 | 436089-02-0 | Simple propanamide without phenoxy group |

| N-(5-amino-2-methoxyphenyl)propanamide | C₁₀H₁₄N₂O₂ | Not specified | 169321-23-7 | Methoxy instead of methyl substitution |

Current Research Landscape

The current research landscape surrounding this compound reflects growing interest in phenoxypropanamide compounds for potential pharmaceutical and materials science applications. While specific research studies focusing exclusively on this compound remain limited in publicly available literature, the broader context of phenoxypropanamide research provides insight into potential areas of investigation and application.

Recent developments in chemical database systems have facilitated better characterization and availability of this compound for research purposes. The compound's presence in major chemical suppliers' catalogs indicates ongoing demand from research institutions and pharmaceutical companies for this specific structure. This commercial availability suggests active research programs that require access to this compound for various experimental purposes.

The structural features of this compound align with current trends in medicinal chemistry research, particularly in the development of compounds with enhanced selectivity and improved pharmacological properties. The presence of both amino and methoxy functional groups provides multiple sites for potential molecular interactions, making it attractive for structure-activity relationship studies and drug discovery programs.

Contemporary research in phenoxypropanamide chemistry has explored various applications, including potential antimicrobial activities, enzyme inhibition studies, and materials science applications. The complex aromatic structure of this compound makes it particularly suitable for studies involving molecular recognition and binding affinity measurements. Research groups investigating protein-ligand interactions often utilize compounds with similar structural complexity to understand binding mechanisms and develop more effective therapeutic agents.

The compound's potential for derivatization and further chemical modification represents another area of current research interest. The reactive functional groups present in the molecule allow for systematic structural modifications that can be used to explore structure-activity relationships and optimize desired properties. This capability makes it valuable as a lead compound or intermediate in synthetic chemistry programs aimed at developing new therapeutic agents or functional materials.

Table 2: Research Applications and Structural Features

| Research Area | Relevant Structural Features | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Amino and methoxy groups, aromatic amide | Drug discovery, enzyme inhibition studies |

| Materials Science | Extended aromatic system, polar functional groups | Functional polymers, molecular recognition |

| Synthetic Chemistry | Multiple reactive sites | Lead compound optimization, derivatization studies |

| Computational Chemistry | Complex conformational space | Molecular modeling, theoretical studies |

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-8-9-13(18)10-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXBSGAJEYJHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acyl Chloride Route

Step 1: Preparation of 2-(2-methoxyphenoxy)propanoyl chloride

This intermediate is typically synthesized by reacting 2-(2-methoxyphenoxy)propanoic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions in an inert solvent such as dichloromethane or 1,4-dioxane. The reaction is monitored until gas evolution ceases, indicating completion.

Step 2: Coupling with 5-Amino-2-methylphenylamine

The acid chloride is then added dropwise to a cooled solution of 5-amino-2-methylphenylamine in anhydrous tetrahydrofuran (THF) or dichloromethane with a base such as triethylamine to neutralize the HCl formed. The reaction is typically maintained at low temperature (0°C to room temperature) to control the rate and avoid side reactions.

Step 3: Workup and Purification

After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or chromatographic methods to yield this compound as a solid.

Alternative Coupling via Carbodiimide-Mediated Amide Bond Formation

An alternative method involves activating the carboxylic acid (2-(2-methoxyphenoxy)propanoic acid) with a carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt) to form an active ester intermediate. This intermediate then reacts with 5-amino-2-methylphenylamine to form the amide bond under mild conditions.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acid chloride formation | SOCl2 or oxalyl chloride, 1,4-dioxane | Reflux (65-80°C) | 10-12 hours | Monitor gas evolution; dry conditions |

| Amide coupling | 5-Amino-2-methylphenylamine, triethylamine | 0°C to room temp | 2-4 hours | Slow addition of acid chloride |

| Carbodiimide coupling (alt.) | DCC or EDC, HOBt, THF or DCM | 0°C to room temp | 3-6 hours | Avoid moisture; inert atmosphere |

| Workup | Water quench, extraction | Room temp | 30-60 minutes | Organic layer separation |

| Purification | Recrystallization or chromatography | Ambient or mild heat | Variable | Ensures product purity |

Detailed Research Findings and Analysis

The acyl chloride route is favored for its straightforwardness and high yields (~80-90%) when carefully controlled, but requires handling corrosive reagents and anhydrous conditions.

The carbodiimide-mediated method offers milder reaction conditions and avoids the use of acid chlorides, making it suitable for sensitive substrates. However, it may require additional purification steps to remove urea by-products.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the amide bond and the disappearance of starting amine and acid chloride signals.

The presence of the 2-methoxyphenoxy group requires careful control of reaction temperature to prevent side reactions such as ether cleavage or O-alkylation.

The amino substituent on the aromatic ring (5-amino-2-methylphenyl) can potentially participate in side reactions; thus, reaction stoichiometry and order of addition are critical.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Acyl Chloride Coupling | SOCl2, 5-amino-2-methylphenylamine, triethylamine | High yield, straightforward | Requires corrosive reagents, moisture sensitive | 80-90 |

| Carbodiimide-Mediated Coupling | DCC or EDC, HOBt, 5-amino-2-methylphenylamine | Mild conditions, avoids acid chlorides | By-product removal needed, longer reaction time | 70-85 |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Products may include quinones or other oxidized aromatic compounds.

Reduction: Products may include primary or secondary amines.

Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide serves as a building block in organic synthesis. Its functional groups allow for:

- Nucleophilic Substitution : The amine group can participate in various substitution reactions.

- Electrophilic Aromatic Substitution : The aromatic rings can undergo electrophilic substitution under appropriate conditions.

Biology

The compound is studied for its potential biological activities, including:

- Binding Affinity Studies : Initial findings suggest interactions with neurotransmitter receptors, indicating possible analgesic effects.

- Mechanism of Action : It may modulate biochemical pathways related to inflammation and cell proliferation.

Medicine

Research indicates that this compound has promising pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies show it may reduce levels of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Industry

This compound is utilized in the development of new materials or chemicals, particularly in specialty chemical applications.

Inflammation Model Study

Researchers conducted in vitro studies using macrophage cell lines treated with this compound. Results indicated a significant reduction in TNF-α production upon treatment, suggesting its role as a potent anti-inflammatory agent.

Cancer Cell Proliferation Assay

A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic candidate for cancer treatment.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide exerts its effects would depend on its specific application:

Molecular Targets: Could include enzymes, receptors, or other proteins.

Pathways Involved: May involve signaling pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Structural and Electronic Effects

- Methoxy vs.

- Fluorine vs. Methyl on the Amino Phenyl Ring: Fluorine substitution () may block metabolic oxidation sites, improving metabolic stability compared to the target’s methyl group .

Pharmacological Implications

- Anti-inflammatory Potential: Analogs with methoxy groups (e.g., naproxen derivatives in ) suggest that the target’s 2-methoxyphenoxy group could interact with cyclooxygenase (COX) enzymes, similar to NSAIDs . Dichlorophenoxy derivatives () might exhibit stronger enzyme inhibition but higher toxicity due to halogenated groups .

Synthetic Pathways :

Research Findings and Data Gaps

- Missing data on melting points, solubility, and stability highlight the need for experimental validation.

- Biological Activity: No direct activity data are available for the target compound.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide, a compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is believed to interact with various biological targets, particularly in the central nervous system (CNS). It has been studied for its role as a modulator of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and have implications in neuropsychiatric disorders.

Key Findings:

- mGluR Modulation : Research indicates that compounds similar to this compound exhibit allosteric modulation of mGluRs, particularly mGluR5. This modulation can influence pathways associated with anxiety, depression, and other CNS disorders .

- Neuroprotective Effects : Some studies suggest that this compound may provide neuroprotective benefits through its action on glutamate signaling pathways, potentially reducing excitotoxicity associated with various neurological conditions .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Porter et al. (2005) | mGluR5 Inhibition | Demonstrated efficacy in reducing anxiety-like behaviors in animal models. |

| Li et al. (2006) | Neurodegenerative Models | Showed potential in alleviating symptoms associated with Parkinson's disease. |

| Belozertseva et al. (2007) | Cognitive Function | Indicated improvements in cognitive deficits through mGluR modulation. |

Case Studies

- Anxiety Disorders : A case study involving animal models treated with this compound showed a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.

- Parkinson’s Disease : In a preclinical study, administration of this compound resulted in decreased motor symptoms in rodent models of Parkinson’s disease, suggesting its potential utility in managing levodopa-induced dyskinesias .

- Cognitive Enhancement : Another study highlighted that this compound may enhance memory retention and learning capabilities in aged rodents, possibly through its effects on synaptic plasticity mediated by mGluR signaling pathways .

Q & A

Q. What are the established synthetic methodologies for N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide?

Answer: The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting 5-amino-2-methylaniline with a propanoyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the amide backbone .

- Etherification : Introducing the 2-methoxyphenoxy group via nucleophilic substitution or Mitsunobu reaction, using 2-methoxyphenol and a halide or activated alcohol precursor .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the final compound. Purity is confirmed by TLC (Rf ~0.4–0.6 in 1:1 hexane/ethyl acetate) and HPLC (>95% purity) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR validate the presence of key groups:

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation pattern.

- Elemental Analysis : Matches calculated C, H, N, and O percentages within ±0.3% .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Answer: Key SAR insights from analogous propanamide derivatives include:

- Methoxy Position : Moving the methoxy group from the 2- to 4-position on the phenoxy ring reduces antibacterial activity (MIC increases from 1.95 µg/mL to >25 µg/mL against Bacillus subtilis) .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance antimicrobial potency but may increase cytotoxicity. For example, dichloro-substituted derivatives show improved TRPV1 antagonism (IC50 < 50 nM) .

- Amine Protection : Free amino groups are critical for activity; acetylation abolishes binding to bacterial FabI enzymes .

Q. What computational approaches are used to predict binding modes and optimize this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like FabI (PDB: 1BSV) or TRPV1 (PDB: 5IS0). The methoxyphenoxy group shows π-π stacking with Tyr156 in FabI .

- QSAR Modeling : 3D-QSAR (CoMFA/CoMSIA) identifies steric and electrostatic fields critical for activity. Hydrophobic substituents at the propanamide’s α-position improve membrane permeability .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų, LogP ~3.2) but potential CYP3A4 inhibition, guiding toxicity studies .

Q. How should researchers address contradictory data in biological assays?

Answer: Contradictions often arise from:

Q. What in vivo models are suitable for preclinical evaluation?

Answer:

- Antimicrobial Studies : Murine thigh infection models with Staphylococcus aureus (dosing: 10–50 mg/kg BID, IV/IP) .

- Neuropathic Pain Models : Rat chronic constriction injury (CCI) for TRPV1 antagonism (oral dosing, 5–20 mg/kg) .

- Pharmacokinetics : Plasma half-life (~2–4 hrs) and tissue distribution (LC-MS/MS quantification in liver/kidney) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.